CC214-2 -

CC214-2

Catalog Number: EVT-8712105
CAS Number:
Molecular Formula: C20H25N5O3
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Technical details regarding its synthesis include:

  • Starting Materials: Utilization of commercially available precursors.
  • Reaction Conditions: Optimization of temperature and solvent conditions to maximize yield.
  • Purification: Techniques such as chromatography to isolate the final product with high purity.

The synthesis process is crucial for ensuring that CC214-2 maintains its desired pharmacological properties while minimizing off-target effects .

Molecular Structure Analysis

CC214-2 has a molecular formula of C20H25N5O3C_{20}H_{25}N_{5}O_{3} and a molecular weight of approximately 383.45 g/mol. The structure features several key components that contribute to its activity:

  • Aromatic Rings: These enhance lipophilicity and facilitate membrane permeability.
  • Basic Nitrogen Atoms: These are important for forming hydrogen bonds with the mTOR active site.
  • Functional Groups: Specific groups are strategically placed to optimize interactions with mTOR.

Molecular modeling studies have provided insights into the binding conformation of CC214-2 within the mTOR active site, highlighting critical interactions that underpin its inhibitory activity .

Chemical Reactions Analysis

CC214-2 undergoes several chemical reactions upon administration:

  1. Metabolic Transformation: The compound is metabolized primarily in the liver, where cytochrome P450 enzymes may play a role in its biotransformation.
  2. Binding Interactions: CC214-2 binds competitively to the ATP-binding site of mTOR, inhibiting its kinase activity.
  3. Cellular Uptake: The compound enters cells via passive diffusion or facilitated transport mechanisms.

These reactions are essential for understanding the pharmacokinetics and pharmacodynamics of CC214-2 in biological systems .

Mechanism of Action

CC214-2 exerts its effects primarily through the inhibition of mTOR signaling pathways. The mechanism involves:

  • Inhibition of mTOR Complex 1 (mTORC1): By blocking this pathway, CC214-2 disrupts processes critical for cell growth and division.
  • Inhibition of mTOR Complex 2 (mTORC2): This further enhances its antitumor efficacy by affecting cell survival pathways.

Research indicates that CC214-2 not only inhibits tumor cell proliferation but also induces autophagy, which can paradoxically protect cells from death under certain conditions. Understanding this dual role is crucial for optimizing therapeutic strategies using CC214-2 .

Physical and Chemical Properties Analysis

The physical and chemical properties of CC214-2 are essential for its development as a therapeutic agent:

  • Solubility: CC214-2 exhibits moderate solubility in organic solvents but may require formulation strategies for optimal bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific data on melting point are not extensively documented but are critical for formulation development.

These properties influence how CC214-2 can be administered and how effectively it can reach target tissues .

Applications

CC214-2 holds significant promise in scientific research and clinical applications:

  1. Oncology: Its primary application is as an antitumor agent in glioblastoma treatment, particularly in cases resistant to conventional therapies.
  2. Research Tool: It serves as a valuable tool for studying mTOR signaling pathways and their implications in cancer biology.
  3. Combination Therapies: There is potential for use in combination with other agents that target autophagy or other pathways involved in tumorigenesis.

The continued exploration of CC214-2's efficacy and safety profiles will be critical in determining its future role in cancer therapeutics .

Mechanistic Target of Rapamycin (mTOR) Inhibition in Cancer Therapeutics

mTOR Signaling Pathways in Oncogenesis

The mechanistic target of rapamycin (mTOR) kinase serves as a central regulator of cell growth, proliferation, survival, and metabolism by integrating signals from growth factors, nutrients, energy status, and cellular stressors. mTOR functions within two structurally and functionally distinct multiprotein complexes: mTOR complex 1 (mTOR complex 1) and mTOR complex 2 (mTOR complex 2). The composition and core functions of these complexes are detailed in Table 1.

Table 1: Core Components and Functions of mTOR Complexes

ComplexCore ComponentsKey Regulatory FunctionsUpstream Activators
mTOR complex 1mTOR, regulatory-associated protein of mTOR, mammalian lethal with sec-13 protein 8, proline-rich Akt substrate 40 kDa, DEP domain containing mTOR-interacting proteinRegulation of protein synthesis via ribosomal protein S6 kinase 1 and eukaryotic translation initiation factor 4E binding protein 1; suppression of autophagy; lipid synthesis; glycolytic metabolismGrowth factors (insulin, insulin-like growth factor 1), amino acids (leucine, arginine), cellular energy status (AMP-activated protein kinase)
mTOR complex 2mTOR, rapamycin-insensitive companion of mTOR, mammalian lethal with sec-13 protein 8, mammalian stress-activated protein kinase interacting protein 1, DEP domain containing mTOR-interacting proteinPhosphorylation of Akt at Ser473; cytoskeletal organization; regulation of cell survival and metabolism; activation of protein kinase C isoformsGrowth factors, insulin receptor substrate 1, ribosomes

Dysregulation of the phosphatidylinositol 3-kinase/protein kinase B/mTOR signaling axis represents a hallmark of numerous cancers. Oncogenic activation occurs through multiple mechanisms, including:

  • Growth factor receptor hyperactivation: Overexpression or gain-of-function mutations in epidermal growth factor receptor or insulin-like growth factor 1 receptor lead to constitutive signaling through phosphatidylinositol 3-kinase and subsequent mTOR complex 1 activation [1] [5].
  • Loss of tumor suppressors: Inactivation of phosphatase and TENsin homolog or tuberous sclerosis complex 1/tuberous sclerosis complex 2 removes negative regulation of mTOR complex 1, permitting unrestrained signaling activity [4] [6].
  • Upstream kinase mutations: Activating mutations in phosphatidylinositol 3-kinase or protein kinase B directly stimulate mTOR complex 1 signaling cascades [5].

The pathological consequences of mTOR hyperactivation in oncology include increased protein translation of oncogenic mRNAs (e.g., cyclin D1, c-MYC), enhanced glycolytic metabolism (the Warburg effect), angiogenesis via hypoxia-inducible factor 1 alpha induction, and evasion of autophagy-mediated tumor suppression [4] [5]. In glioblastoma, mTOR pathway hyperactivation occurs in nearly 90% of tumors, commonly through epidermal growth factor receptor amplification coupled with phosphatase and TENsin homolog loss [2].

Dual mTOR complex 1/mTOR complex 2 Kinase Inhibition as a Therapeutic Strategy

First-generation mTOR inhibitors, known as rapalogs (e.g., sirolimus, everolimus, temsirolimus), function as allosteric inhibitors that specifically target mTOR complex 1 when bound to FK506 binding protein 12. While clinically approved for specific cancer indications, rapalogs exhibit significant limitations:

  • Incomplete mTOR complex 1 inhibition: Rapalogs fail to suppress phosphorylation of certain mTOR complex 1 substrates, particularly eukaryotic translation initiation factor 4E binding protein 1, which is critical for cap-dependent translation initiation [2] [4].
  • mTOR complex 2 sparing: Due to their allosteric mechanism, rapalogs do not directly inhibit mTOR complex 2 assembly or activity, permitting continued protein kinase B phosphorylation at Ser473 and persistent survival signaling [4] [8].
  • Feedback loop activation: mTOR complex 1 inhibition by rapalogs triggers compensatory insulin receptor substrate 1 upregulation, reactivating phosphatidylinositol 3-kinase and protein kinase B signaling [5] [8].

Table 2: Comparative Mechanisms of mTOR Inhibitor Classes

Inhibitor ClassMechanismmTOR complex 1 InhibitionmTOR complex 2 InhibitionKey Limitations
Rapalogs (e.g., Everolimus)Allosteric inhibition via FK506 binding protein 12 bindingPartial (differential substrate effects)None (acute); possible with chronic dosingFeedback activation, incomplete suppression of eukaryotic translation initiation factor 4E binding protein 1
ATP-competitive inhibitors (e.g., CC214-2)Catalytic site competition preventing ATP bindingComplete (all substrates)CompleteInduction of cytoprotective autophagy

These limitations prompted development of ATP-competitive mTOR kinase inhibitors that target the catalytic site of mTOR within both complexes. CC214-2 exemplifies this class, exhibiting potent and simultaneous inhibition of mTOR complex 1 and mTOR complex 2 kinase activities [2] [4]. Preclinical studies demonstrate that CC214 compounds:

  • Suppress rapamycin-resistant signaling: CC214-1 (in vitro analog of CC214-2) completely inhibits phosphorylation of both ribosomal protein S6 kinase 1 (mTOR complex 1 substrate) and N-myc downstream regulated 1 (mTOR complex 2 substrate) in glioblastoma cells [2].
  • Block compensatory feedback loops: Unlike rapalogs, ATP-competitive inhibitors prevent mTOR complex 2-mediated protein kinase B activation and subsequent reactivation of survival pathways [8].
  • Exhibit enhanced efficacy in molecularly defined tumors: Glioblastoma cells with phosphatase and TENsin homolog loss and/or epidermal growth factor receptor variant III expression show heightened sensitivity to CC214 compounds due to greater mTOR pathway dependency [2].

Structural Specificity of ATP-Competitive mTOR Inhibitors

The structural basis for mTOR inhibition by CC214-2 derives from its capacity to compete with ATP binding within the kinase catalytic cleft. mTOR contains an N-terminal cluster of huntingtin, elongation factor 3, protein phosphatase 2A, and target of rapamycin 1 repeats, followed by focal adhesion targeting, FK506 binding protein 12-rapamycin binding, kinase, and focal adhesion targeting carboxy-terminal domains [6]. The kinase domain adopts a bilobal architecture characteristic of protein kinases, with the ATP-binding pocket situated between the N-lobe and C-lobe.

CC214-2 binds the active (DFG-in) conformation of mTOR through specific molecular interactions:

  • Hydrogen bonding: The compound forms critical hydrogen bonds with backbone atoms of Val2240 within the hinge region, a conserved feature of kinase inhibitor binding [6].
  • Hydrophobic pocket occupation: The trifluoromethylbenzene moiety occupies a hydrophobic pocket near the gatekeeper residue (Ile2237), enhancing binding specificity [6].
  • Solvent-front positioning: Unique to mTOR inhibitors, the morpholino-pyridine group extends toward the solvent front, potentially contributing to selectivity over phosphoinositide 3-kinase isoforms [6].

Structural analyses comparing CC214 compounds to earlier ATP-competitive inhibitors (e.g., Torin, PP242) reveal distinct interactions within the catalytic site that confer improved kinase selectivity and potency [6]. Unlike dual phosphoinositide 3-kinase/mTOR inhibitors, CC214-2 exhibits high selectivity for mTOR kinase, minimizing off-target toxicities associated with phosphoinositide 3-kinase inhibition [2].

Properties

Product Name

CC214-2

IUPAC Name

2-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-8-(oxan-4-ylmethyl)-5,7-dihydropyrazino[2,3-b]pyrazin-6-one

Molecular Formula

C20H25N5O3

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C20H25N5O3/c1-20(2,27)16-4-3-14(9-21-16)15-10-22-18-19(23-15)25(12-17(26)24-18)11-13-5-7-28-8-6-13/h3-4,9-10,13,27H,5-8,11-12H2,1-2H3,(H,22,24,26)

InChI Key

UWUPKVZQISLSSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(C=C1)C2=CN=C3C(=N2)N(CC(=O)N3)CC4CCOCC4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.